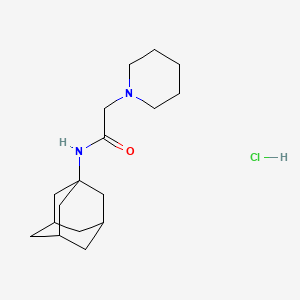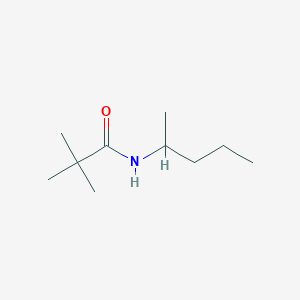![molecular formula C19H28N6O B5397257 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5397257.png)
4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal activity, leading to its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one has a range of biochemical and physiological effects. It has been shown to decrease locomotor activity, decrease heart rate, and decrease blood pressure in animal models. It has also been shown to increase the levels of GABA in the brain, leading to its sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one in lab experiments is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying anxiety disorders and the mechanisms underlying these disorders. However, one of the limitations of using this compound is its potential for abuse and addiction, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one. One area of research is the development of new analogs of this compound with improved anxiolytic and sedative effects. Another area of research is the investigation of the long-term effects of using this compound, including its potential for addiction and withdrawal. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential use in treating anxiety disorders.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one involves the reaction of 3-(5-methyl-1H-tetrazol-1-yl)propylamine with 4-benzyl-3-ethyl-5-oxo-2,5-dihydro-1H-1,4-diazepine in the presence of a base. This reaction results in the formation of the desired compound with a yield of 60-70%.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one has been widely used in scientific research for its potential use as a central nervous system (CNS) depressant. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been studied for its potential use in treating anxiety disorders, such as panic disorder and generalized anxiety disorder.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-[3-(5-methyltetrazol-1-yl)propyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-3-18-15-23(11-7-12-25-16(2)20-21-22-25)13-10-19(26)24(18)14-17-8-5-4-6-9-17/h4-6,8-9,18H,3,7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLGHMFNGYBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CCCN3C(=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5397181.png)

![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)
![8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5397193.png)
![6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5397200.png)

![N-[2-(4-methoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5397224.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5397232.png)
![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)
![1-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5397247.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)

![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide](/img/structure/B5397279.png)